molecular formula C8H15N3O3 B2654868 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea CAS No. 1882778-39-3

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea

Cat. No.: B2654868
CAS No.: 1882778-39-3
M. Wt: 201.226
InChI Key: NTMBJGVMYCZGJX-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, with the molecular formula C8H15N3O3 and a molecular weight of 201.23 g/mol . Its structure integrates two key pharmacophores: a urea moiety and a morpholine ring, connected by an acetamide linker. The urea functional group, particularly N-arylacetamide derivatives, is a recognized structural motif in compounds investigated for their enzyme inhibitory activity . Meanwhile, the morpholine ring is a common feature in bioactive molecules due to its favorable physicochemical properties and ability to participate in hydrogen bonding . This combination makes the compound a valuable intermediate or scaffold for researchers developing new therapeutic agents. While specific biological data for this exact molecule is limited in the public domain, its structural analogs demonstrate a wide range of pharmacological activities. For instance, morpholine-substituted benzimidazolium salts have shown potent inhibitory activity against the α-glucosidase enzyme, a target for managing type 2 diabetes . Furthermore, urea derivatives, in general, are extensively explored in medicinal chemistry for their potential as enzyme inhibitors . Researchers may utilize this compound as a key building block in the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. It is supplied as a high-purity material for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-9-8(13)10-6-7(12)11-2-4-14-5-3-11/h2-6H2,1H3,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBJGVMYCZGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea typically involves the reaction of 3-methylurea with 2-(morpholin-4-yl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives containing morpholine structures exhibit promising antidiabetic properties. For instance, compounds similar to 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing blood glucose levels. In vivo studies demonstrated significant improvements in insulin sensitivity and glucose handling in diabetic models .

Antimicrobial Properties

Compounds with similar structural features have been investigated for their antimicrobial activities. Preliminary studies suggest that derivatives of urea can exhibit substantial inhibitory effects against various bacterial strains. For example, certain morpholine-containing urea derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of morpholine derivatives has also been explored. Compounds like this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Data Tables

Application Mechanism Reference
Antidiabetic ActivityInhibition of α-glucosidase
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory EffectsModulation of inflammatory pathways

Case Study 1: Antidiabetic Efficacy

A study conducted on a series of morpholine derivatives, including this compound, demonstrated that these compounds significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to the inhibition of enzymes involved in carbohydrate digestion, leading to decreased postprandial glucose spikes .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of urea derivatives containing morpholine groups. The study revealed that these compounds exhibited notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that the structural modifications enhanced the compounds' membrane permeability, facilitating their action against bacteria .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs are urea derivatives with heterocyclic or aromatic substituents. Below is a comparative analysis of key features:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea C₈H₁₅N₃O₃ 201.23 Not reported Urea, morpholine, ketone
1f () C₃₄H₂₈Cl₂F₃N₇O₃S 753.63 198–200 Urea, thiazole, trifluoromethyl, piperazine
1g () C₃₁H₂₆Cl₂F₃N₇O₂S 702.56 205–207 Urea, thiazole, hydroxybenzylidene, piperazine
Repaglinide () C₂₇H₃₆N₂O₄ 452.60 Not reported Benzoic acid, piperidine, urea-like amide

Key Observations :

  • Morpholine vs.
  • Substituent Effects : Aromatic and heterocyclic groups (e.g., thiazole, trifluoromethylphenyl in 1f , 1g ) increase molecular weight and rigidity, correlating with higher melting points. The absence of such groups in the target compound may result in lower thermal stability .
  • Urea vs. Amide : While Repaglinide contains a urea-like amide group, its benzoic acid moiety introduces additional acidity, unlike the neutral urea in the target compound .

Biological Activity

3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of urea derivatives, characterized by the presence of a morpholine ring and a keto group. Its molecular formula is C9H14N2O3C_9H_{14}N_2O_3. The structural features suggest potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects depending on the target enzyme.

Biological Activity

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related urea derivatives can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested using the disk diffusion method, showing inhibition zones ranging from 27 mm to 32 mm against resistant strains .

Anticancer Potential
Recent investigations have highlighted the cytotoxic effects of urea-based compounds against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The mechanism involves targeting fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumor proliferation and metastasis .

Case Studies

StudyFindings
Foroumadi et al. (2020)Developed urea derivatives with significant antibacterial activity against H. pylori; inhibition zones measured up to 32 mm .
Recent Cytotoxicity StudyIdentified novel urea-based compounds with cytotoxic effects against TNBC; FGFR1 was confirmed as a molecular target .

Applications in Research

This compound has several applications in scientific research:

  • Medicinal Chemistry : Explored for its potential as a pharmacologically active agent.
  • Biological Assays : Used to investigate effects on cellular processes and molecular targets.
  • Chemical Biology : Serves as a tool for probing chemical interactions within biological systems .

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